
Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine
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Overview
Description
Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine is an organic compound that features a cyclohexyl group attached to a furan ring, which is further substituted with a methyl group and an amine group
Mechanism of Action
Target of Action
It is known that furan derivatives can interact with various biological targets depending on their specific structures .
Mode of Action
Furan derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Furan derivatives can potentially affect multiple pathways depending on their specific targets .
Pharmacokinetics
It is known that the compound is a solid at room temperature, and it has a density of 107 g/cm3 . It is slightly soluble in chloroform, ethyl acetate, and methanol . These properties could influence its bioavailability.
Result of Action
It is known that the compound has biological activity and can be used as a reagent in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine. For instance, the compound is hygroscopic and should be stored in a refrigerator under an inert atmosphere . It should also be handled in a well-ventilated environment to avoid inhalation of its vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine typically involves the reaction of cyclohexylamine with 5-methylfurfural. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:
- Cyclohexylamine + 5-Methylfurfural → this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
- Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen.
- Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
- Oxidation: Formation of this compound oxides.
- Reduction: Formation of reduced amine derivatives.
- Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine has several applications in scientific research, including:
- Chemistry: Used as a building block for the synthesis of more complex molecules.
- Biology: Investigated for its potential biological activity and interactions with biomolecules.
- Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
- Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Cyclohexyl-(5-methyl-furan-2-yl)-methanone
- Cyclohexyl-(5-methyl-furan-2-yl)-methanol
- Cyclohexyl-(5-methyl-furan-2-yl)-methyl chloride
Uniqueness: Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine is unique due to the presence of both a cyclohexyl group and a furan ring, which confer distinct chemical and physical properties. Its amine functionality also allows for diverse chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]cyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-7-8-12(14-10)9-13-11-5-3-2-4-6-11/h7-8,11,13H,2-6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTVZPSKHVADEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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